2-(m-Tolylthio)-6-chloropyridine
Overview
Description
2-(m-Tolylthio)-6-chloropyridine is an organic compound with the molecular formula C12H10ClNS It is a derivative of pyridine, where the 2-position is substituted with a (m-tolylthio) group and the 6-position is substituted with a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(m-Tolylthio)-6-chloropyridine typically involves the reaction of 2-chloro-6-bromopyridine with m-tolylthiol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures. The general reaction scheme is as follows:
2-chloro-6-bromopyridine+m-tolylthiolK2CO3,DMF,heatthis compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(m-Tolylthio)-6-chloropyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6-position can be substituted by nucleophiles such as amines or thiols.
Oxidation: The (m-tolylthio) group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the pyridine ring or the substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyridine derivatives.
Scientific Research Applications
2-(m-Tolylthio)-6-chloropyridine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.
Materials Science: The compound is explored for its use in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action of 2-(m-Tolylthio)-6-chloropyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The (m-tolylthio) group can enhance the compound’s binding affinity and specificity towards its target, while the pyridine ring can participate in hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(m-Tolylthio)-6-bromopyridine
- 2-(m-Tolylthio)-4-chloropyridine
- 2-(p-Tolylthio)-6-chloropyridine
Uniqueness
2-(m-Tolylthio)-6-chloropyridine is unique due to the specific positioning of the (m-tolylthio) and chlorine substituents on the pyridine ring. This unique arrangement can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-chloro-6-(3-methylphenyl)sulfanylpyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNS/c1-9-4-2-5-10(8-9)15-12-7-3-6-11(13)14-12/h2-8H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXKGAVJBBGUZPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)SC2=NC(=CC=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301272190 | |
Record name | 2-Chloro-6-[(3-methylphenyl)thio]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301272190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1242241-04-8 | |
Record name | 2-Chloro-6-[(3-methylphenyl)thio]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1242241-04-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-6-[(3-methylphenyl)thio]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301272190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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